molecular formula C23H22N4OS B6565711 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 1021208-39-8

2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B6565711
CAS No.: 1021208-39-8
M. Wt: 402.5 g/mol
InChI Key: HGQANTFASMQLMU-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a pyrazolo[1,5-a]pyrazine acetamide derivative featuring a 4-methylphenyl substituent at the pyrazolo[1,5-a]pyrazine core and a 2-phenylethyl group on the acetamide side chain. Such compounds are of significant interest in medicinal chemistry due to the versatility of the acetamide moiety in molecular interactions and its structural resemblance to bioactive molecules, including penicillin derivatives .

Properties

IUPAC Name

2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-17-7-9-19(10-8-17)20-15-21-23(25-13-14-27(21)26-20)29-16-22(28)24-12-11-18-5-3-2-4-6-18/h2-10,13-15H,11-12,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQANTFASMQLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a novel derivative within the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, including its pharmacological implications.

Structural Characteristics

The molecular formula of the compound is C23H22N4OSC_{23}H_{22}N_4OS, with a molecular weight of approximately 402.5 g/mol . The compound features a unique arrangement of functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC23H22N4OS
Molecular Weight402.5 g/mol
Structural FeaturesPyrazolo core, sulfanyl group, phenylethyl amide

Synthesis

The synthesis of This compound typically involves multiple synthetic steps:

  • Formation of the Pyrazolo Core : Cyclization of appropriate precursors.
  • Substitution Reaction : Introduction of the 4-methylphenyl group.
  • Thioether Formation : Reaction with a thiol compound to create the sulfanyl linkage.
  • Final Benzylation : Benzylation to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit various cancer cell lines by targeting specific metabolic pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with key enzymes involved in metabolic pathways that are crucial for cancer progression and other diseases. In vitro studies have demonstrated that similar compounds can inhibit enzyme activity effectively, leading to reduced cell viability in cancer models .

Antimicrobial Activity

Preliminary data suggest that this compound may also possess antimicrobial properties. Studies on structurally related compounds indicate efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of pyrazolo derivatives on human cancer cell lines. Results showed that compounds with a similar structure to our target exhibited IC50 values in the low micromolar range against several cancer types .
  • Enzyme Interaction Studies : Research highlighted that compounds containing the pyrazolo structure effectively inhibited specific kinases implicated in cancer signaling pathways. The inhibition was dose-dependent, suggesting a potential therapeutic window for these compounds .
  • Antimicrobial Screening : A series of pyrazole derivatives were screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial effects at concentrations as low as 15.62 µg/mL .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant biological activity in the context of cancer treatment. The pyrazolo[1,5-a]pyrazin structure has been associated with the inhibition of specific kinases that are often dysregulated in cancer cells. This suggests potential use as a targeted therapy for various cancers.

Enzyme Inhibition

Compounds with similar structures have been explored for their ability to inhibit enzymes involved in critical biological pathways. The sulfanyl group may enhance the compound's interaction with target enzymes or receptors, making it a candidate for further investigation in enzyme inhibition studies.

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of compounds related to this structure. Research into similar pyrazolo compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer PropertiesDemonstrated inhibition of kinase activity in cancer cell lines, leading to reduced proliferation.
Enzyme InteractionExhibited potential as an inhibitor of specific enzymes involved in metabolic pathways.
NeuroprotectionShowed protective effects against oxidative stress in neuronal models.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Halogenated R1 Groups: Fluorine (F) and chlorine (Cl) at R1 (e.g., ) may improve metabolic stability and binding affinity due to their electronegativity and small atomic radii . Bulkier R2 Groups: The target compound’s 2-phenylethyl side chain is bulkier than analogs with methylphenyl or methoxyphenyl groups, which could influence steric interactions in biological targets.

Synthetic Accessibility :

  • Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, Damont et al. describe radiosynthesis methods for pyrazolo[1,5-a]pyrimidine acetamides using tributylstannyl precursors , which could be adapted for the target compound.

Biological Activity Trends :

  • While biological data for the target compound is lacking, structurally related pyrazolo-pyrimidine and pyrazolo-pyrazine derivatives exhibit herbicidal and antimicrobial activities. For instance, 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives show herbicidal effects , and N-substituted acetamides demonstrate antimicrobial properties .

Q & A

Q. What synthetic strategies are recommended for preparing 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide?

A common approach involves coupling pyrazolo[1,5-a]pyrazine intermediates with thiol-containing acetamide precursors. For example, reactions with N-substituted α-chloroacetamides under reflux conditions in ethanol or acetonitrile, using K2_2CO3_3 as a base, can yield the target compound. Key steps include optimizing reaction time (4–5 hours) and monitoring via thin-layer chromatography (TLC) to confirm completion .

Q. How is structural confirmation achieved for this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For preliminary analysis, use 1^1H/13^13C NMR to verify substituent positions (e.g., methylphenyl and phenylethyl groups) and mass spectrometry (HRMS) to confirm molecular weight. IR spectroscopy can validate the sulfanyl and acetamide functional groups .

Q. What solubility and stability considerations are critical for in vitro studies?

The compound’s solubility varies with solvent polarity: it is sparingly soluble in water but dissolves in DMSO or DMF. Stability tests under varying pH (4–9) and temperatures (4–25°C) are essential. Use LC-MS to monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Combine this with cheminformatics to screen optimal reagents (e.g., selecting α-chloroacetamides over iodophenyl derivatives) and solvent systems. Feedback loops integrating experimental data refine computational models .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., enzyme concentration, incubation time). For example, if cholinesterase inhibition varies, standardize protocols using identical enzyme sources (e.g., human recombinant vs. bovine). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques characterize its interaction with enzyme targets?

Surface plasmon resonance (SPR) quantifies binding affinity (KDK_D), while molecular docking (AutoDock Vina) identifies key residues (e.g., π-π stacking with phenyl groups). For dynamic interactions, use stopped-flow kinetics to measure association/dissociation rates .

Q. How to design SAR studies for pyrazolo[1,5-a]pyrazine derivatives?

Systematically modify substituents:

  • Position 4 : Replace sulfanyl with carbonyl to assess hydrogen-bonding effects.
  • Phenylethyl group : Introduce halogens (F, Cl) to study steric/electronic impacts.
    Evaluate changes via IC50_{50} values in enzyme assays and correlate with computed LogP values .

Methodological Challenges and Solutions

Q. How to address low yields in sulfanyl-acetamide coupling reactions?

Low yields (<40%) may result from competing side reactions. Mitigate this by:

  • Using Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of iodophenyl intermediates .
  • Replacing ethanol with DMF to enhance solubility of aromatic intermediates .

Q. What analytical strategies differentiate polymorphic forms?

Combine DSC (melting point analysis) and PXRD to identify polymorphs. For hydrates/solvates, use TGA to quantify solvent loss. Raman spectroscopy distinguishes conformational isomers .

Q. How to validate the compound’s role in multi-target drug discovery?

Use phenotypic screening (e.g., in Alzheimer’s models) alongside target-specific assays (e.g., AChE/MAO-B inhibition). Network pharmacology models integrate omics data to map polypharmacology .

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